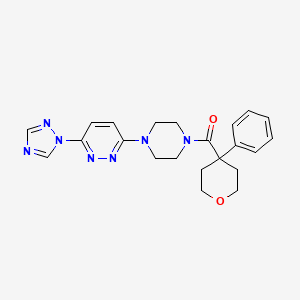

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

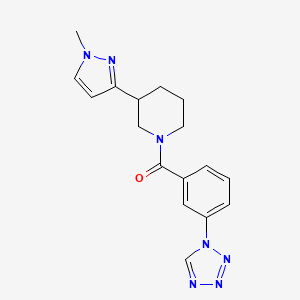

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a tetrahydropyran ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as NMR and MS analysis are typically used to establish the structures of such compounds .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For example, the triazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

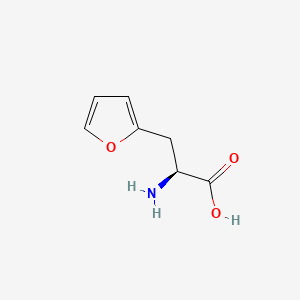

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring could impact its solubility in different solvents .Aplicaciones Científicas De Investigación

- The compound has been investigated as a potential epidermal growth factor receptor (EGFR) inhibitor. EGFR plays a critical role in cell cycle regulation and is a promising target for anticancer drug development .

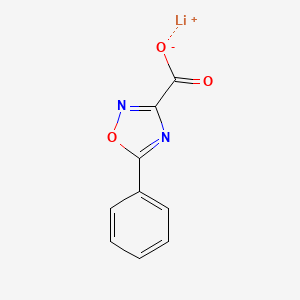

- A series of derivatives, including 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, were designed and synthesized. These compounds demonstrated significant anticancer activity against human cancer cell lines, with some outperforming the established drug etoposide .

- Notably, compound 30a emerged as the most promising, displaying potent cytotoxicity. Further studies revealed cell cycle arrest and inhibition of EGFR autophosphorylation in cancer cells .

- The compound specifically targets EGFR, inhibiting its activity. It shows robust inhibitory effects against the wild-type EGFR enzyme and moderate potency against the mutant form of EGFR .

- These findings highlight the compound’s potential as an effective EGFR inhibitor, encouraging further investigation for novel anticancer therapeutics .

- The compound selectively impacts cancer cell lines (prostate, lung, and liver) without observable effects on normal cell lines. This selectivity is crucial for minimizing side effects in cancer treatment .

- Studies in HEPG2 cells revealed cell cycle arrest at G1/G0 and G2 phases, indicating its potential impact on cell division and proliferation .

- Compound 30a’s influence on the EGFR pathway was assessed using western blot analysis. It significantly inhibited EGFR autophosphorylation, suggesting a role in apoptosis induction .

Anticancer Therapy

EGFR Inhibition

Selective Cytotoxicity

Cell Cycle Regulation

Apoptosis Pathways

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-phenyloxan-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O2/c30-21(22(8-14-31-15-9-22)18-4-2-1-3-5-18)28-12-10-27(11-13-28)19-6-7-20(26-25-19)29-17-23-16-24-29/h1-7,16-17H,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWMLZDYZMXLBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2454097.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2454099.png)

![4-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbonyl)benzenesulfonyl fluoride](/img/structure/B2454103.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2454112.png)